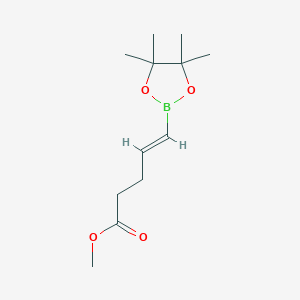

Methyl (4E)-5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-pentenoate

Description

Methyl (4E)-5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-pentenoate (CAS: 676501-87-4) is a boronate ester with the molecular formula C₁₂H₁₇BO₅ . It features a conjugated (4E)-pentenoate ester backbone and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity in forming carbon-carbon bonds . Its structure combines the electron-deficient boronate group with a conjugated alkene, making it advantageous for catalytic applications in organic synthesis.

Properties

IUPAC Name |

methyl (E)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21BO4/c1-11(2)12(3,4)17-13(16-11)9-7-6-8-10(14)15-5/h7,9H,6,8H2,1-5H3/b9-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRCMNYPFDGLNFM-VQHVLOKHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C=CCCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)/C=C/CCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Mechanism and General Procedure

The hydroboration of 4-pentynoate esters represents a direct route to the target compound. Terminal alkynes undergo anti-addition with boronating agents like pinacolborane (HBpin), yielding (E)-alkenyl boronate esters. For example, treating methyl 4-pentynoate with HBpin in tetrahydrofuran (THF) at 0°C under inert atmosphere produces the E-isomer selectively. The reaction typically requires 12–24 hours, with yields ranging from 70–85% after column purification.

Key Conditions :

-

Solvent: THF or dichloromethane (DCM)

-

Temperature: 0°C to room temperature

-

Boronating agent: HBpin (1.2 equiv)

-

Catalyst: None required for terminal alkynes

Challenges and Optimization

Steric hindrance at the alkyne terminus can reduce regioselectivity. Substituted alkynes may require transition-metal catalysts, such as [Rh(COD)Cl]₂, to enhance reactivity. For instance, methyl 4-phenylpentynoate derivatives showed 90% E-selectivity when catalyzed by rhodium complexes.

Miyaura Borylation of Alkenyl Halides

Palladium-Catalyzed Coupling

The Miyaura borylation employs bis(pinacolato)diboron (B₂pin₂) and palladium catalysts to convert alkenyl halides into boronate esters. Starting from methyl (4E)-5-bromo-4-pentenoate, this method ensures retention of the E-geometry. A representative procedure involves:

-

Dissolving the alkenyl bromide (1.0 equiv) in dioxane.

-

Adding B₂pin₂ (1.5 equiv), Pd(dppf)Cl₂ (5 mol%), and KOAc (3.0 equiv).

Typical Yields : 65–80%

Advantages : Scalability and compatibility with sensitive functional groups.

Ligand Effects

Bulky phosphine ligands (e.g., SPhos) improve catalytic efficiency by stabilizing the palladium center. In one study, ligand-optimized conditions increased yields from 60% to 88% for analogous alkenyl bromides.

Cross-Metathesis with Boronate-Containing Alkenes

Grubbs Catalyst Applications

Olefin cross-metathesis between methyl acrylate and allyl boronate esters offers a modular approach. Using Grubbs II catalyst (5 mol%), the reaction proceeds in DCM at 40°C:

Limitations

Low functional group tolerance and competing homodimerization limit utility. Recent advances in photoactivated catalysts (e.g., Ru-based systems) enhance selectivity for E-alkenes.

Esterification of Boronate-Containing Alcohols

Stepwise Synthesis

A two-step protocol involves:

-

Synthesizing 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-penten-1-ol via hydroboration.

-

Esterifying the alcohol with methyl chloroformate in DCM using triethylamine (TEA) as base.

Reaction Conditions :

-

Step 1: HBpin, THF, 0°C to RT, 12 h (Yield: 75%)

-

Step 2: Methyl chloroformate (1.1 equiv), TEA (1.5 equiv), DCM, 2 h (Yield: 90%)

Comparative Analysis of Methods

| Method | Yield | E-Selectivity | Key Advantage |

|---|---|---|---|

| Hydroboration | 70–85% | >95% | No metal catalysts |

| Miyaura Borylation | 65–80% | >99% | Retains geometry |

| Cross-Metathesis | 50–60% | 80–90% | Modular substrate scope |

| Esterification | 70–80% | N/A | High functional group tolerance |

Challenges in Stereoselectivity and Purification

Stereochemical Control

Non-catalyzed hydroboration favors E-alkenes due to steric effects, while Miyaura borylation preserves existing geometry. Cross-metathesis requires careful catalyst selection to minimize Z-isomer formation.

Purification Techniques

Silica gel chromatography remains standard, though boronate esters are prone to hydrolysis. Anhydrous conditions and additives (e.g., 1% TEA in eluent) improve recovery.

Recent Advances

Chemical Reactions Analysis

Types of Reactions

Methyl (4E)-5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-pentenoate can undergo various types of chemical reactions, including:

Oxidation: The boron moiety can be oxidized to form boronic acids or esters.

Reduction: The compound can be reduced to yield different boron-containing derivatives.

Substitution: The boron group can be substituted with other functional groups through reactions with suitable nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenated compounds for substitution reactions. The reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include boronic acids, boronic esters, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

Reagent in Cross-Coupling Reactions

One of the primary applications of this compound is as a reagent in cross-coupling reactions. It serves as a boron source in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds. This is particularly useful for synthesizing complex organic molecules and pharmaceuticals. The presence of the dioxaborolane moiety enhances the stability and reactivity of the boron component, making it an effective coupling partner .

Synthesis of Functionalized Alkenes

The compound can be utilized in the synthesis of functionalized alkenes through various reaction pathways. Its unique structure allows for selective transformations that yield products with specific functional groups, which are valuable in synthetic organic chemistry .

Medicinal Chemistry

Potential Anticancer Agents

Research has indicated that derivatives of methyl (4E)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-pentenoate exhibit potential anticancer properties. Studies have focused on modifying the structure to enhance biological activity against cancer cell lines. The incorporation of boron into pharmaceutical compounds has been linked to improved efficacy due to its ability to influence metabolic pathways within cells .

Drug Delivery Systems

The compound's ability to form stable complexes with various biomolecules makes it a candidate for drug delivery applications. Its boron content can facilitate targeted delivery mechanisms in therapeutic contexts, particularly for cancer treatment where localized drug action is desired .

Materials Science

Polymer Chemistry

In materials science, methyl (4E)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-pentenoate can be employed as a monomer in the synthesis of polymers with unique properties. The incorporation of boron into polymer matrices can enhance thermal stability and mechanical strength. Research has shown that polymers derived from this compound exhibit improved performance characteristics compared to traditional materials .

Case Study 1: Synthesis of Anticancer Agents

In a study published by the Royal Society of Chemistry, researchers synthesized a series of novel compounds based on methyl (4E)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-pentenoate and evaluated their cytotoxic effects on various cancer cell lines. The results indicated that certain derivatives showed significant inhibition of cell proliferation compared to control compounds .

Case Study 2: Polymer Development

A collaborative study between several universities explored the use of this compound in creating boron-containing polymers for use in high-performance applications. The resulting materials demonstrated enhanced properties such as increased tensile strength and thermal resistance when compared to conventional polymers .

Mechanism of Action

The mechanism of action of Methyl (4E)-5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-pentenoate involves its ability to form stable complexes with various substrates. The boron atom in the compound can coordinate with electron-rich species, facilitating reactions such as cross-coupling and substitution. The molecular targets and pathways involved depend on the specific application, but generally include interactions with nucleophiles, electrophiles, and transition metal catalysts.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Boronate Esters

Key Observations :

- Chain Length and Boronate Position: The target compound’s pentenoate chain contrasts with Methyl 3-(pinacolatoboryl)-2-octenoate’s longer octenoate chain and boronate at C3. The shorter chain in the target compound may enhance solubility in polar solvents compared to bulkier analogues .

- Heterocyclic vs. Linear Backbones: Benzofuran (C₁₄H₁₇BO₃) and pyridinyl-morpholine (C₁₅H₂₃BN₂O₃) derivatives incorporate aromatic heterocycles, which improve thermal stability (mp 72–73°C for benzofuran vs. 44–47°C for fluorophenyl-methanol derivatives) . The target compound lacks aromaticity but benefits from conjugation in the alkene.

Reactivity in Cross-Coupling Reactions

Table 2: Reactivity Profiles in Suzuki-Miyaura Coupling

Key Findings :

- The target compound’s conjugated (4E)-pentenoate ester facilitates efficient coupling due to orbital overlap between the alkene and boronate, stabilizing transition states .

- Pyridinyl-morpholine derivatives exhibit enhanced reactivity via nitrogen coordination to palladium catalysts, a feature absent in the target compound .

- Fluorophenyl-methanol derivatives (C₁₃H₁₇BFO₃) show reduced reactivity, likely due to hydrogen bonding between the alcohol and solvent/catalyst .

Cost and Commercial Availability

Q & A

Basic: What are the established synthetic routes for preparing Methyl (4E)-5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-pentenoate?

Methodological Answer:

The compound is typically synthesized via Suzuki-Miyaura cross-coupling or protoborylation of enynes . For example:

- General Procedure B (): A palladium catalyst (e.g., Pd(dppf)Cl₂) facilitates coupling between a boronate ester precursor and a halide or triflate. Reaction conditions (solvent: DCM or DME, base: Na₂CO₃, 80°C) yield the product with 67–83% efficiency .

- Stereoselective Synthesis (): Using Pd catalysts and optimized conditions (e.g., 96:4 Z/E selectivity via GC analysis).

- Purification : Rapid column chromatography (petroleum ether/ethyl acetate) isolates the product as a yellow oil .

Basic: How is the stereochemistry of the (4E)-double bond confirmed?

Methodological Answer:

- 1H NMR Analysis : The coupling constant (J = 16.2–16.3 Hz for trans-vinylic protons) confirms the E-configuration ().

- GC or HPLC : Used to assess stereochemical purity (e.g., 96:4 Z/E ratio in ).

- X-ray Crystallography : For crystalline derivatives, SHELX software ( ) refines bond lengths and angles to validate geometry .

Advanced: How can stereoselectivity challenges in boronate ester formation be mitigated?

Methodological Answer:

- Catalyst Optimization : Use chiral ligands or Pd complexes (e.g., Pd(dppf)Cl₂) to enhance enantioselectivity ().

- Solvent Effects : Polar aprotic solvents (e.g., DCM) stabilize transition states favoring E-isomers.

- Temperature Control : Lower temperatures (e.g., 0–25°C) reduce kinetic byproducts.

- Post-Synthesis Analysis : GC or chiral HPLC monitors selectivity, guiding iterative optimization .

Advanced: What strategies improve low yields in cross-coupling reactions involving this boronate ester?

Methodological Answer:

- Catalyst Screening : Test Pd(PPh₃)₄, Pd(OAc)₂, or PdCl₂(dtbpf) ( ).

- Ligand Additives : Bidentate ligands (dppf) enhance stability and turnover ().

- Base Selection : Na₂CO₃ or Cs₂CO₃ in biphasic systems (water/DME) improves coupling efficiency ( ).

- Microwave Assistance : Accelerates reactions, reducing decomposition .

Advanced: How do structural analogs of this compound differ in reactivity or bioactivity?

Methodological Answer:

-

Comparative Analysis ():

Compound Feature Reactivity/Bioactivity Difference Phenyl vs. Chlorophenyl Subst. Alters π-π stacking in enzyme binding (). Ester Group Position Affords divergent Suzuki coupling rates (). Boron Heterocycle Modifications Changes solubility and metabolic stability (). -

SAR Studies : Replace the dioxaborolane with azide or thiophene groups to probe electronic effects ().

Basic: What analytical techniques validate purity and structure?

Methodological Answer:

- HRMS (ESI-Orbitrap) : Confirms molecular formula (e.g., m/z 286.06873 in ).

- 1H/13C NMR : Assigns proton environments (e.g., δ 8.33 ppm for vinylic H in ).

- GC-FID : Quantifies isomeric purity ().

- Elemental Analysis : Validates boron content (≥97% purity in ).

Advanced: What mechanistic insights explain its role in Suzuki-Miyaura reactions?

Methodological Answer:

- Oxidative Addition : Aryl halide binds Pd(0), forming Pd(II) intermediate.

- Transmetallation : Boronate ester transfers aryl group to Pd(II).

- Reductive Elimination : Pd(0) regenerates, releasing biaryl product ( ).

- DFT Calculations : Model steric effects of tetramethyl dioxaborolane on transition states .

Basic: What are key structural analogs and their research applications?

Methodological Answer:

-

Analog Table ():

Compound Name Key Feature Application Methyl 3-(4,4,5,5-Tetramethyl-dioxaborolan-2-yl)benzoate Electron-withdrawing ester Inhibitor synthesis (). Ethyl 4-chloro-2-(dioxaborolan-2-yl)benzoate Chlorine enhances electrophilicity Drug intermediate (). 5-(4,4,5,5-Tetramethyl-dioxaborolan-2-yl)-1H-indole N-heterocyclic scaffold Anticancer agents ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.